3'-Methyl-6'-(trifluoromethanesulfonyl)fluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein: is a chemical compound that belongs to the family of fluorescein derivatives. Fluorescein derivatives are widely used in various scientific fields due to their fluorescent properties. The addition of the trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein typically involves the introduction of the trifluoromethanesulfonyl group to a fluorescein derivative. One common method is the reaction of 3’-methylfluorescein with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium fluoride can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide yields the corresponding azide derivative.
Hydrolysis: Hydrolysis yields the corresponding sulfonic acid.
Scientific Research Applications
Chemistry: It is also used in the development of new fluorescent probes and sensors .
Biology: In biological research, this compound is used as a fluorescent marker for imaging and tracking biological molecules. Its enhanced stability and reactivity make it suitable for use in various biological assays .
Medicine: The compound is explored for potential use in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy. Its fluorescent properties allow for the visualization of cellular and molecular processes .
Industry: In the industrial sector, 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein is used in the development of new materials with specific fluorescent properties. It is also used in quality control processes to detect and quantify specific compounds .
Mechanism of Action
The mechanism of action of 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s reactivity, allowing it to form stable complexes with target molecules. In biological systems, the compound can bind to proteins, nucleic acids, and other biomolecules, enabling their visualization and tracking through fluorescence .
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate:
Trifluoromethanesulfonic anhydride: Used as an electrophilic reagent for introducing the trifluoromethanesulfonyl group.
Sodium trifluoromethanesulfinate: Used as a trifluoromethylation reagent in organic synthesis.
Uniqueness: 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein is unique due to its combination of fluorescent properties and the presence of the trifluoromethanesulfonyl group. This combination enhances its stability, reactivity, and versatility in various applications, making it distinct from other similar compounds .
Properties
Molecular Formula |
C22H13F3O7S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C22H13F3O7S/c1-29-12-6-8-16-18(10-12)30-19-11-13(32-33(27,28)22(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(26)31-21/h2-11H,1H3 |
InChI Key |
HKSMAJOCYOMTQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OS(=O)(=O)C(F)(F)F)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.